1-(3-Ethyl-5-methylphenoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide
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Overview
Description
1-(3-Ethyl-5-methylphenoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide is a complex organic compound that features both phenoxy and benzimidazolium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-5-methylphenoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 3-ethyl-5-methylphenol with an appropriate alkylating agent under basic conditions.
Synthesis of the Benzimidazolium Intermediate: The benzimidazolium intermediate can be prepared by reacting 3,5,6-trimethylbenzimidazole with an alkyl halide.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the benzimidazolium intermediate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-5-methylphenoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The benzimidazolium moiety can be reduced to form benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinone derivatives, while reduction of the benzimidazolium moiety may produce benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-5-methylphenoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide would depend on its specific application. For instance:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This could involve binding to active sites or modulating signaling pathways.
Chemical Reactions: As a catalyst, the compound may facilitate the formation or breaking of chemical bonds through various mechanisms, such as electron transfer or acid-base catalysis.
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethyl-5-methylphenoxy)-3-(benzimidazol-3-ium-1-yl)propan-2-ol;iodide: Lacks the trimethyl groups on the benzimidazole ring.
1-(Phenoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide: Lacks the ethyl and methyl groups on the phenoxy ring.
Uniqueness
1-(3-Ethyl-5-methylphenoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide is unique due to the specific substitution pattern on both the phenoxy and benzimidazolium moieties. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
1-(3-ethyl-5-methylphenoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N2O2.HI/c1-6-18-7-15(2)8-20(11-18)26-13-19(25)12-24-14-23(5)21-9-16(3)17(4)10-22(21)24;/h7-11,14,19,25H,6,12-13H2,1-5H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFGKTSMGDGJTL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(CN2C=[N+](C3=C2C=C(C(=C3)C)C)C)O.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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